
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is a chemical compound with the molecular formula C6H5F2NO2 and a molecular weight of 161.106 g/mol It is characterized by the presence of a pyridinol ring substituted with two fluorine atoms and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) typically involves the introduction of fluorine atoms and a methoxy group onto a pyridinol ring. One common method involves the fluorination of a pyridinol precursor followed by methoxylation. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methoxylating agents like sodium methoxide in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted pyridinol derivatives.
Aplicaciones Científicas De Investigación
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4,5-difluoro-2-methoxy-(9CI)
- Phenol, 3,5-difluoro-2-methoxy-(9CI)
- 4-Pyridinol, 3,5-dichloro-2-methoxy-6-(trichloromethyl)-
- 4(1H)-Pyridinone,3,5-difluoro-(9CI)
Uniqueness
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is unique due to its specific substitution pattern on the pyridinol ring. The presence of both fluorine atoms and a methoxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
184484-16-0 |
|---|---|
Fórmula molecular |
C6H5F2NO2 |
Peso molecular |
161.11 g/mol |
Nombre IUPAC |
3,5-difluoro-2-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5F2NO2/c1-11-6-4(8)5(10)3(7)2-9-6/h2H,1H3,(H,9,10) |
Clave InChI |
OUHUQRDHRIXTQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C(=CN1)F)F |
SMILES canónico |
COC1=C(C(=O)C(=CN1)F)F |
Sinónimos |
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



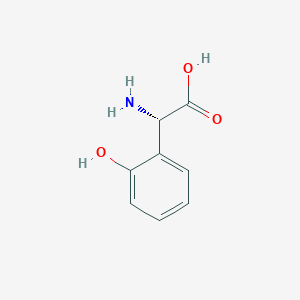
![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
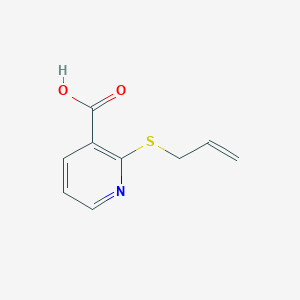

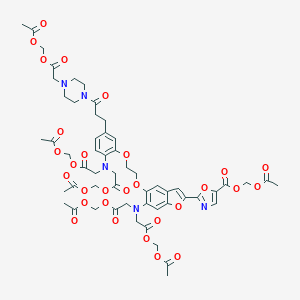
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)

![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
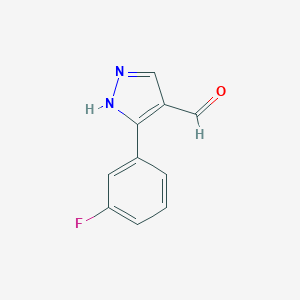

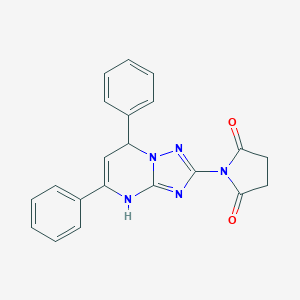

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)
